4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Lipophilicity Drug-likeness ADME prediction

Procure the precise N5-benzyl regioisomer (ChemDiv M050-3080; VU0627101-1) to avoid the positional isomer ambiguity that confounds SAR. Its balanced XLogP3 of 2.4 and topological polar surface area of 125 Ų predict favorable permeability (HTS-ready). The achiral, lead-like scaffold (MW 318.4, zero Lipinski violations) makes it a superior starting point for kinase inhibitor design. Direct comparison with the N3-benzyl isomer or the N5-(pyridin-4-yl)methyl analog is straightforward, enabling systematic substituent mapping. Bulk quantities available; CRO-scale synthesis on request.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 1286711-42-9
Cat. No. B2556821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
CAS1286711-42-9
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESCC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H18N4O2S/c1-9(2)18-14(20)12-11(16)13(22-19-12)15(21)17-8-10-6-4-3-5-7-10/h3-7,9H,8,16H2,1-2H3,(H,17,21)(H,18,20)
InChIKeyNPRCVZDWTFNTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes63 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide (CAS 1286711-42-9): Procurement-Grade Characterization for Medicinal Chemistry Screening Libraries


4-Amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide (CAS 1286711-42-9) is a synthetic 4-amino-isothiazole-3,5-dicarboxamide derivative with molecular formula C₁₅H₁₈N₄O₂S and molecular weight 318.4 g/mol [1]. The compound features a 1,2-thiazole (isothiazole) core bearing a 4-amino group, an N3-isopropyl carboxamide, and an N5-benzyl carboxamide, endowing it with a computed XLogP3 of 2.4 and topological polar surface area (TPSA) of 125 Ų [1]. It is catalogued as a screening compound (ChemDiv ID M050-3080; PubChem CID 52905853) and carries the alternate identifier VU0627101-1, suggesting origin within the Vanderbilt University compound collection [1]. No published biological activity data are available for this specific compound as of the literature cut-off date; all differentiation evidence presented herein is based on computed physicochemical properties, structural comparisons with closest analogs, and class-level inference from the isothiazole-3,5-dicarboxamide chemotype.

Why 4-Amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide Cannot Be Interchanged with In-Class Analogs: Physicochemical and Structural Differentiation


Although numerous 4-amino-isothiazole-3,5-dicarboxamide analogs share the same core scaffold, simple substitution is precluded by quantifiable differences in lipophilicity (XLogP3 span of ≥0.2 units among closest analogs), hydrogen-bonding geometry arising from regioisomeric N3/N5 carboxamide substitution patterns, and divergent topological polar surface area values that directly impact predicted membrane permeability and oral bioavailability [1]. The N5-benzyl substituent in the target compound confers a distinct spatial orientation of the aromatic ring relative to the isothiazole plane compared with the N3-benzyl positional isomer, a feature that can alter kinase ATP-binding site complementarity as documented for related isothiazole-based MEK and ERK inhibitors [2]. Furthermore, the balanced XLogP3 of 2.4 places this compound in an optimal lipophilicity window for lead-like screening libraries, in contrast to both more polar pyridinyl analogs and more lipophilic methylsulfanyl-phenyl derivatives [1]. These quantifiable differences mean that procurement decisions based solely on core scaffold identity risk selecting a compound with materially different physicochemical and target-engagement profiles.

Quantitative Differentiation Evidence: 4-Amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide vs. Closest Analogs


XLogP3 Lipophilicity Differentiation: Target Compound vs. N3-Isobutyl-N5-isopropyl Analog

The target compound exhibits an XLogP3 of 2.4 [1], placing it 0.2 log units higher than the fully aliphatic analog 4-amino-N3-isobutyl-N5-isopropylisothiazole-3,5-dicarboxamide (CAS 1326819-38-8, XLogP3 = 2.2) [2]. This difference reflects the contribution of the N5-benzyl aromatic ring to overall lipophilicity. The 0.2-unit increment is meaningful in medicinal chemistry optimization, where lipophilic ligand efficiency (LLE = pIC₅₀ − logP) is routinely used to normalize potency against lipophilicity; a 0.2 logP difference can shift LLE values sufficiently to alter lead prioritization. The target compound's XLogP3 value of 2.4 also falls within the optimal range (1–3) recommended for lead-like screening libraries, whereas the methylsulfanyl analog (CAS 1286699-09-9) is predicted to exceed this range due to the additional sulfur atom.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability: Target vs. Methylsulfanyl Analog

The target compound has a computed TPSA of 125 Ų [1], which is below the Veber threshold of 140 Ų associated with favorable oral bioavailability in rodents [2]. By contrast, the 4-(methylsulfanyl)phenylmethyl analog (CAS 1286699-09-9, C₁₆H₂₀N₄O₂S₂, MW 364.48) contains an additional sulfur atom that increases both molecular weight and polar surface area, placing it closer to or potentially exceeding the Veber cutoff. The target compound's TPSA of 125 Ų, combined with 5 rotatable bonds (≤10 per Veber), predicts a superior oral absorption profile within this chemical series. Although direct experimental permeability data (e.g., PAMPA or Caco-2) are lacking for both compounds, the computed TPSA difference provides a quantitative basis for prioritizing the target compound in orally bioavailable lead series.

Oral bioavailability Veber's rule Membrane permeability

Regioisomeric Carboxamide Substitution: N5-Benzyl vs. N3-Benzyl Positional Isomer Pharmacophoric Geometry

The target compound bears the benzyl group at the N5 carboxamide position and the isopropyl group at the N3 carboxamide position. A positional isomer, 4-amino-N3-benzyl-N5-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide, is also commercially available (ChemDiv catalog) and possesses the identical molecular formula and molecular weight but with the benzyl and isopropyl substituents swapped between the N3 and N5 carboxamide positions . This regioisomerism is not trivial: in the isothiazole-3,5-dicarboxamide scaffold, the N3 and N5 carboxamide vectors project at distinct angles relative to the planar heterocycle. The N5-carboxamide is adjacent to the ring sulfur atom and the C4-amino group, whereas the N3-carboxamide is adjacent to the ring nitrogen. Consequently, the hydrogen-bond donor/acceptor pharmacophore presented to a protein target differs between the two isomers, and structure-activity relationship (SAR) studies on isothiazole kinase inhibitors have demonstrated that swapping N3/N5 substituents can ablate or substantially reduce target binding [1]. Although direct comparative biochemical data for this specific pair are unavailable, the documented sensitivity of isothiazole carboxamide SAR to regioisomeric substitution provides a structural rationale for selecting the N5-benzyl isomer when a benzyl group oriented toward the solvent-exposed region of the ATP-binding pocket is desired.

Positional isomerism Pharmacophore geometry Kinase inhibitor SAR

Hydrogen Bond Donor/Acceptor Profile and Lipinski Rule-of-Five Compliance for Procurement-Ready Lead-Like Properties

The target compound possesses 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), with molecular weight 318.4 g/mol and XLogP3 2.4 [1]. These values yield zero violations of Lipinski's Rule of Five (criteria: HBD ≤ 5, HBA ≤ 10, MW ≤ 500, logP ≤ 5) [2]. In contrast, the 4-(methylsulfanyl)phenylmethyl analog (CAS 1286699-09-9, MW 364.48, C₁₆H₂₀N₄O₂S₂) approaches the upper bound of lead-like molecular weight (typically ≤350 Da for fragment-to-lead optimization), making it less suitable for early-stage lead identification where ligand efficiency metrics penalize higher molecular weight. The pyridinyl analog (CAS 1286699-15-7, C₁₄H₁₇N₅O₂S, MW 319.38) contains an additional nitrogen HBA, altering its hydrogen-bonding capacity and potentially its off-target interaction profile. The target compound's balanced HBD/HBA ratio (3/5) and MW of 318.4 position it within the optimal lead-like chemical space for medicinal chemistry campaigns, providing a quantifiable procurement advantage for screening library assembly.

Lipinski rule of five Drug-likeness Lead-like properties

Isothiazole-3,5-Dicarboxamide Scaffold as a Documented Kinase Inhibitor Pharmacophore: Class-Level Target Engagement Rationale

The 4-amino-isothiazole-3,5-dicarboxamide chemotype to which the target compound belongs is documented in the patent literature as a kinase inhibitor scaffold. US Patent US6989451B2 (Valeant Research & Development) explicitly claims substituted isothiazole compounds—including those with carboxamide functionality—as inhibitors of MEK and/or ERK kinases, with demonstrated utility in treating diseases associated with abnormality in MAPK pathway function [1]. Separately, related 4-amino-isothiazole-3,5-dicarboxamide analogs have been annotated in BindingDB with activity against Epstein-Barr nuclear antigen 1 and trace amine-associated receptor 1, indicating that this scaffold engages diverse protein targets [2]. While no direct target engagement data are published for CAS 1286711-42-9 specifically, the class-level evidence establishes that the 4-amino-isothiazole-3,5-dicarboxamide core is a privileged scaffold for kinase and protein-protein interaction targets. This provides a rational basis for procuring the compound as part of a kinase-focused screening library, with the expectation of target engagement consistent with structurally analogous isothiazole carboxamides.

Kinase inhibition MEK/ERK pathway Isothiazole pharmacophore

Recommended Procurement and Application Scenarios for 4-Amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide (CAS 1286711-42-9)


Kinase-Focused High-Throughput Screening (HTS) Library Augmentation

Given the class-level evidence linking 4-amino-isothiazole-3,5-dicarboxamides to MEK/ERK kinase inhibition [1], this compound is a rational addition to kinase-directed screening decks. Its XLogP3 of 2.4 and TPSA of 125 Ų [2] predict acceptable aqueous solubility and membrane permeability for HTS assay conditions (typical DMSO stock concentration 10 mM). Procurement of the specific N5-benzyl regioisomer ensures that primary screen hits reflect the intended pharmacophoric geometry, avoiding the SAR ambiguity introduced by positional isomers.

Structure-Activity Relationship (SAR) Studies on Isothiazole Carboxamide Kinase Inhibitors

The compound serves as a defined SAR probe for exploring the contribution of the N5-benzyl substituent to target binding, selectivity, and pharmacokinetic properties within isothiazole-3,5-dicarboxamide lead series [1]. Direct comparison with the N3-benzyl positional isomer, the N5-(4-methylsulfanyl)benzyl analog, and the N5-(pyridin-4-yl)methyl analog allows systematic mapping of substituent effects on potency and ADME parameters. The compound's achiral nature (no stereocenters) simplifies SAR interpretation and synthetic tractability.

Computational Chemistry and Molecular Docking Campaigns Targeting the ATP-Binding Pocket

The compound's well-defined 3D conformation (5 rotatable bonds, moderate flexibility) and balanced hydrogen-bonding profile (3 HBD, 5 HBA) [2] make it suitable for structure-based drug design workflows. The N5-benzyl group can be docked into the hydrophobic back pocket of kinase ATP-binding sites, while the 4-amino group and carboxamide oxygens provide anchor points for hinge-region hydrogen bonding. The computed TPSA of 125 Ų predicts favorable passive membrane permeability, supporting the compound's use as a starting point for cell-active kinase inhibitor design.

Lead-Like Fragment and Scaffold-Hopping Library Procurement

With molecular weight 318.4 g/mol (within the ≤350 Da lead-like window), zero Lipinski violations, and 5 rotatable bonds (≤10), this compound meets lead-like criteria for fragment-based and scaffold-hopping drug discovery [2]. It can be procured as part of a focused isothiazole carboxamide sub-library for identifying novel chemical starting points against kinase, protein-protein interaction, or epigenetic targets, where the privileged isothiazole scaffold has documented enrichment in bioactive compound collections [1].

Quote Request

Request a Quote for 4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.